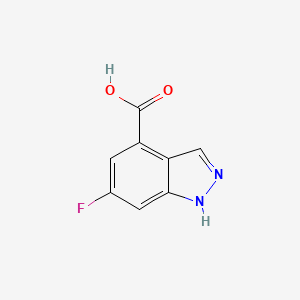

6-Fluoro-1H-indazole-4-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-1H-indazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O2/c9-4-1-5(8(12)13)6-3-10-11-7(6)2-4/h1-3H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFBWVTXZGFDDLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1C(=O)O)C=NN2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646380 | |

| Record name | 6-Fluoro-1H-indazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848678-59-1 | |

| Record name | 6-Fluoro-1H-indazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-Fluoro-1H-indazole-4-carboxylic acid (CAS 848678-59-1)

For Researchers, Scientists, and Drug Development Professionals

Foreword

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in the design of targeted therapeutics, particularly kinase inhibitors.[1] Its unique bicyclic aromatic system, featuring a fusion of benzene and pyrazole rings, offers a versatile template for developing potent and selective modulators of various biological targets. This guide focuses on a specific, yet highly significant, derivative: 6-Fluoro-1H-indazole-4-carboxylic acid. The introduction of a fluorine atom and a carboxylic acid group at strategic positions on the indazole core imparts distinct physicochemical properties that are advantageous for drug design and synthesis. This document serves as a comprehensive technical resource, providing insights into its synthesis, properties, and applications, to empower researchers in their quest for novel therapeutic agents.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research and development.

| Property | Value | Source |

| CAS Number | 848678-59-1 | Internal Data |

| Molecular Formula | C8H5FN2O2 | Internal Data |

| Molecular Weight | 180.14 g/mol | Internal Data |

| Appearance | White to off-white solid | Internal Data |

| Purity | Typically >97% | Internal Data |

The structural integrity of this compound is confirmed through various spectroscopic techniques. While specific spectra are often proprietary to suppliers, typical analytical data includes:

-

¹H NMR: Provides information on the chemical environment of the hydrogen atoms in the molecule.

-

¹³C NMR: Elucidates the carbon framework of the molecule.

-

LC-MS: Confirms the molecular weight and purity.

-

HPLC: Assesses the purity of the compound.

These analytical techniques are crucial for quality control and for verifying the successful synthesis of the target molecule.

Synthesis of this compound: A Strategic Approach

While a definitive, publicly available, step-by-step protocol for the synthesis of this compound is not readily found in peer-reviewed literature, its synthesis can be logically deduced from established methods for analogous indazole derivatives. A plausible and efficient synthetic route can be constructed based on the cyclization of appropriately substituted phenylhydrazines or through the transformation of substituted anilines.

A general and robust strategy for the synthesis of substituted indazoles often involves the following key transformations:

A plausible synthetic workflow for this compound.

A Proposed Synthetic Protocol:

The following protocol is a representative example based on common indazole synthesis methodologies and should be optimized for specific laboratory conditions.

Step 1: Synthesis of a Substituted Phenylhydrazine Intermediate

-

Starting Material: A suitable starting material would be a commercially available, appropriately substituted aniline, for instance, an aniline with fluorine at the 4-position and a protected carboxylic acid or a precursor group at the 2-position.

-

Diazotization: The aniline derivative is diazotized using sodium nitrite in the presence of a strong acid, such as hydrochloric acid, at low temperatures (0-5 °C) to form the corresponding diazonium salt.

-

Reduction: The diazonium salt is then reduced to the corresponding phenylhydrazine derivative. Common reducing agents for this transformation include tin(II) chloride or sodium sulfite.

Step 2: Intramolecular Cyclization to the Indazole Core

-

Cyclization Conditions: The substituted phenylhydrazine is subjected to intramolecular cyclization to form the indazole ring. This can often be achieved by heating the hydrazine in the presence of an acid catalyst.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is isolated by filtration or extraction. Purification is typically achieved by recrystallization or column chromatography.

Step 3: Final Functional Group Manipulations

-

Deprotection/Oxidation: If a protecting group was used for the carboxylic acid functionality, it is removed in this final step. Alternatively, if a precursor group was used, it is converted to the carboxylic acid, for example, through oxidation.

This generalized protocol highlights the key chemical transformations required. Researchers should consult detailed procedures for similar compounds in the literature to refine the reaction conditions, solvents, and purification methods.

The Role of this compound in Drug Discovery

The indazole scaffold is a well-established pharmacophore in numerous approved drugs and clinical candidates.[2] The specific substitution pattern of this compound makes it a particularly valuable building block in drug discovery for several reasons:

-

Fluorine Substitution: The fluorine atom at the 6-position can significantly enhance metabolic stability by blocking potential sites of oxidation. It can also modulate the pKa of the molecule and improve binding affinity to target proteins through favorable electrostatic interactions.

-

Carboxylic Acid Group: The carboxylic acid at the 4-position provides a versatile handle for further chemical modifications. It can be readily converted to amides, esters, and other functional groups, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties. This functional group can also act as a key hydrogen bond donor or acceptor, crucial for target engagement.

-

Kinase Inhibition: The indazole core is a common feature in many kinase inhibitors, where it often forms key hydrogen bonding interactions with the hinge region of the kinase active site. This compound is an ideal starting point for the synthesis of libraries of potential kinase inhibitors.

Key application areas of this compound in drug discovery.

While specific examples of marketed drugs derived directly from this compound are not publicly disclosed, its structural motifs are present in numerous patented compounds and clinical candidates targeting a range of diseases, including cancer and inflammatory disorders.

Experimental Protocols: Amide Coupling

A common and critical reaction involving this compound is amide bond formation. This allows for the introduction of diverse chemical functionalities to explore SAR.

General Protocol for Amide Coupling:

-

Activation of the Carboxylic Acid: To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., DMF, DCM), add a coupling agent (e.g., HATU, HOBt/EDC; 1.1-1.2 eq) and a non-nucleophilic base (e.g., DIPEA, TEA; 2.0-3.0 eq). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Addition of the Amine: Add the desired primary or secondary amine (1.0-1.2 eq) to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by preparative HPLC to obtain the desired amide derivative.

This protocol serves as a general guideline and may require optimization based on the specific amine used and the scale of the reaction.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for the synthesis of novel bioactive molecules. Its strategic placement of a fluorine atom and a carboxylic acid group on the privileged indazole scaffold provides medicinal chemists with a powerful tool for developing targeted therapeutics. The continued exploration of new synthetic routes and the application of this compound in the design of inhibitors for a broader range of biological targets will undoubtedly lead to the discovery of new and improved treatments for various diseases. As our understanding of the molecular basis of diseases deepens, the importance of well-designed, functionalized heterocyclic compounds like this compound will only continue to grow.

References

- 1. The discovery of Polo-like kinase 4 inhibitors: identification of (1R,2S).2-(3-((E).4-(((cis).2,6-dimethylmorpholino)methyl)styryl). 1H.indazol-6-yl)-5'-methoxyspiro[cyclopropane-1,3'-indolin]-2'-one (CFI-400945) as a potent, orally active antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

An In-depth Technical Guide to 6-Fluoro-1H-indazole-4-carboxylic acid: A Key Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the Indazole Nucleus

The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile template for the design of potent and selective ligands for a wide array of biological targets.[1][2] Among the numerous indazole derivatives, 6-Fluoro-1H-indazole-4-carboxylic acid has garnered significant attention as a crucial building block in the synthesis of targeted therapeutics, particularly in the realm of oncology.[3][4]

The strategic placement of the fluorine atom at the 6-position and the carboxylic acid at the 4-position endows this molecule with distinct physicochemical properties that are highly advantageous for drug design. The fluorine atom can enhance metabolic stability, improve binding affinity through favorable electrostatic interactions, and modulate the acidity of the N-H proton. The carboxylic acid group provides a key site for derivatization, enabling the exploration of structure-activity relationships (SAR) and the introduction of pharmacophores that can engage with specific residues in a protein's active site. This guide provides a comprehensive overview of the molecular structure, synthesis, and applications of this compound, offering a technical resource for researchers engaged in the discovery and development of novel therapeutics.

Molecular Structure and Spectroscopic Characterization

The molecular formula of this compound is C₈H₅FN₂O₂, with a molecular weight of 180.14 g/mol .[5] The molecule's structure is characterized by a planar indazole core with a fluorine substituent on the benzene ring and a carboxylic acid group.

"C1" -- "C2"; "C2" -- "C3"; "C3" -- "C4"; "C4" -- "C5"; "C5" -- "C6"; "C6" -- "C1"; "C6" -- "N1"; "N1" -- "N2"; "N2" -- "C1"; "C1" -- "C7"; "C7" -- "O1"; "C7" -- "O2"; "O2" -- "H1"; "C3" -- "F1"; "N2" -- "H2";

"C1" [label="C"]; "C2" [label="C"]; "C3" [label="C"]; "C4" [label="C"]; "C5" [label="C"]; "C6" [label="C"]; "N1" [label="N"]; "N2" [label="NH"]; "C7" [label="C=O"]; "O1" [label="O"]; "O2" [label="OH"]; "F1" [label="F"]; }

Caption: 2D structure of this compound.Spectroscopic Data Interpretation

While raw spectral data is often proprietary to commercial suppliers, a thorough understanding of the expected spectroscopic signatures is crucial for compound identification and characterization. Spectroscopic data, including NMR, HPLC, and LC-MS, for this compound can be obtained from various chemical suppliers.[6][7]

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the N-H proton of the indazole ring. The protons on the benzene portion of the indazole will exhibit splitting patterns influenced by both proton-proton and proton-fluorine coupling. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts of the carbons in the benzene ring will be influenced by the electron-withdrawing effects of the fluorine and carboxylic acid groups. The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield position.

Infrared (IR) Spectroscopy: The IR spectrum will provide valuable information about the functional groups present. Key expected absorptions include:

-

A broad O-H stretching band for the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.

-

A strong C=O stretching band for the carboxylic acid, usually around 1700-1725 cm⁻¹.

-

N-H stretching vibrations for the indazole ring, typically in the region of 3100-3500 cm⁻¹.

-

C-F stretching vibrations, which can be observed in the fingerprint region.

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M+) corresponding to the molecular weight of the compound (180.14 g/mol ). The fragmentation pattern can provide further structural information.

A summary of the key physicochemical properties is provided in the table below.

| Property | Value | Source |

| CAS Number | 848678-59-1 | [8] |

| Molecular Formula | C₈H₅FN₂O₂ | [5] |

| Molecular Weight | 180.14 g/mol | [5] |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in polar organic solvents | N/A |

Synthesis of this compound

"Start" [label="Methyl 3-amino-5-fluoro-2-methylbenzoate", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Step1" [label="Diazotization\n(NaNO₂, HCl, 0-5 °C)"]; "Intermediate1" [label="Diazonium Salt Intermediate", shape=ellipse, fillcolor="#FBBC05"]; "Step2" [label="Cyclization\n(Reduction, e.g., SnCl₂/HCl)"]; "Intermediate2" [label="Methyl 6-fluoro-1H-indazole-4-carboxylate", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Step3" [label="Hydrolysis\n(NaOH, H₂O/MeOH)"]; "End" [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Start" -> "Step1" [label="1."]; "Step1" -> "Intermediate1" [label="Forms"]; "Intermediate1" -> "Step2" [label="2."]; "Step2" -> "Intermediate2" [label="Yields"]; "Intermediate2" -> "Step3" [label="3."]; "Step3" -> "End" [label="Final Product"]; }

Caption: Proposed synthetic workflow for this compound.Detailed Experimental Protocol (Proposed)

Step 1: Diazotization of Methyl 3-amino-5-fluoro-2-methylbenzoate

-

To a stirred solution of methyl 3-amino-5-fluoro-2-methylbenzoate in a suitable acidic medium (e.g., a mixture of concentrated hydrochloric acid and water), cooled to 0-5 °C in an ice bath, a solution of sodium nitrite in water is added dropwise.

-

The temperature is maintained below 5 °C throughout the addition.

-

The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt intermediate.

Causality: The diazotization reaction converts the primary amino group into a diazonium group, which is a good leaving group and is essential for the subsequent cyclization step to form the pyrazole ring of the indazole. The low temperature is critical to prevent the decomposition of the unstable diazonium salt.

Step 2: Reductive Cyclization to form Methyl 6-fluoro-1H-indazole-4-carboxylate

-

The cold diazonium salt solution is then added portion-wise to a stirred solution of a reducing agent, such as tin(II) chloride in concentrated hydrochloric acid, also maintained at a low temperature.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).

-

The resulting precipitate is collected by filtration, washed with water, and dried.

Causality: The reducing agent facilitates the intramolecular cyclization of the diazonium intermediate to form the indazole ring system. The reduction of the diazonium group is coupled with the formation of the N-N bond of the pyrazole ring.

Step 3: Hydrolysis to this compound

-

The crude methyl 6-fluoro-1H-indazole-4-carboxylate is suspended in a mixture of a suitable solvent (e.g., methanol or ethanol) and an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).

-

The mixture is heated to reflux and stirred until the hydrolysis of the ester is complete (monitored by TLC).

-

The reaction mixture is then cooled, and the organic solvent is removed under reduced pressure.

-

The aqueous solution is acidified with a strong acid (e.g., concentrated hydrochloric acid) to precipitate the carboxylic acid.

-

The solid product is collected by filtration, washed with cold water, and dried under vacuum to afford this compound.

Causality: The basic hydrolysis cleaves the methyl ester to the corresponding carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid product, which is typically insoluble in acidic aqueous media and precipitates out.

Applications in Drug Discovery and Development

The this compound scaffold is a key component in the development of a variety of therapeutic agents, most notably kinase inhibitors.[3][4] The indazole core can mimic the hinge-binding interactions of ATP in the kinase active site, while the carboxylic acid provides a handle for introducing substituents that can target other regions of the active site to enhance potency and selectivity.

Role in the Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of anticancer agents, particularly for the treatment of cancers with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations. The indazole nucleus is a common feature in many potent PARP inhibitors. This compound can serve as a starting material for the synthesis of such inhibitors, where the carboxylic acid is typically converted to an amide to introduce further diversity and optimize pharmacological properties.[10][11]

Application in the Development of Aurora Kinase Inhibitors

Aurora kinases are a family of serine/threonine kinases that play crucial roles in mitosis, and their overexpression is linked to various cancers. Consequently, they are attractive targets for cancer therapy. Several potent and selective Aurora kinase inhibitors are based on the indazole scaffold.[3][4] The this compound moiety can be incorporated into these inhibitors to improve their pharmacokinetic and pharmacodynamic profiles.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is recommended to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information. General safety, handling, and storage guidelines include:

-

Handling: Use in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If ingested, seek medical attention.

Conclusion

This compound is a valuable and versatile building block in modern drug discovery. Its unique combination of a fluorinated indazole core and a reactive carboxylic acid handle makes it an ideal starting point for the synthesis of a wide range of biologically active molecules. The insights into its molecular structure, a plausible and robust synthetic route, and its significant applications in the development of targeted therapies, particularly kinase inhibitors, underscore its importance for researchers in medicinal chemistry and drug development. As the demand for novel and effective therapeutics continues to grow, the utility of this compound as a key synthetic intermediate is poised to expand further.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 4,6-Difluoro-1H-indazole | C7H4F2N2 | CID 24728423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 885522-05-4|6-Fluoro-3-iodo-1H-indazole-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 7. 447-44-9|4-Fluoro-1H-indazole-6-carboxylic acid|BLD Pharm [bldpharm.com]

- 8. CAS#:697739-05-2 | Methyl 6-fluoro-1H-indazole-4-carboxylate | Chemsrc [chemsrc.com]

- 9. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Discovery of the PARP (poly ADP-ribose polymerase) inhibitor 2-(1-(4,4-difluorocyclohexyl)piperidin-4-yl)-1H-benzo[d]imidazole-4-carboxamide for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Imperative of Fluorine in Modulating the Bioactivity of 1H-Indazole-4-Carboxylic Acid: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Preamble: The Emergence of a Privileged Scaffold and a Unique Element

The 1H-indazole scaffold has solidified its position as a "privileged structure" in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1][2] Its versatile chemical nature and ability to engage in a multitude of biological interactions have made it a focal point in the quest for novel therapeutics. Parallel to the rise of such scaffolds, the strategic incorporation of fluorine into drug candidates has become a cornerstone of modern drug design.[1] This guide delves into the synergistic intersection of these two domains, specifically focusing on the nuanced and often profound role of fluorine in dictating the bioactivity of 1H-indazole-4-carboxylic acid and its derivatives.

This document eschews a conventional, rigid format in favor of a narrative that mirrors the logic of a drug discovery campaign. We will explore the foundational principles of fluorine's influence, dissect its impact on physicochemical properties, and elucidate its role in shaping the structure-activity relationship (SAR) of this promising molecular framework.

I. The Foundational Logic: Why Fluorine?

The introduction of fluorine into a molecule is a deliberate and strategic decision, driven by its unique and powerful electronic properties. Unlike other halogens, fluorine's high electronegativity, combined with its small van der Waals radius (comparable to hydrogen), allows it to act as a versatile tool for fine-tuning a molecule's characteristics without introducing significant steric hindrance.[3]

The decision to incorporate fluorine into a 1H-indazole-4-carboxylic acid scaffold is typically motivated by one or more of the following objectives:

-

Modulation of Physicochemical Properties: Altering acidity (pKa), lipophilicity, and metabolic stability to enhance drug-like properties.

-

Enhancement of Biological Potency: Improving binding affinity and selectivity for a specific biological target.

-

Bioisosteric Replacement: Substituting hydrogen or other functional groups to overcome metabolic liabilities or improve target engagement.[4][5]

-

Conformational Control: Influencing the molecule's preferred three-dimensional shape to favor a bioactive conformation.

The following diagram illustrates the logical flow of considering fluorine incorporation in a drug discovery workflow.

Caption: Workflow for considering fluorine incorporation in drug design.

II. The Impact of Fluorine on the Physicochemical Landscape of 1H-Indazole-4-Carboxylic Acid

The introduction of fluorine onto the 1H-indazole-4-carboxylic acid core can dramatically alter its physicochemical profile. Understanding these changes is critical for predicting a candidate's absorption, distribution, metabolism, and excretion (ADME) properties.

A. Acidity (pKa) Modulation

Fluorine's powerful electron-withdrawing nature significantly influences the acidity of nearby functional groups.[6] When placed on the indazole ring, fluorine will lower the pKa of the 4-carboxylic acid, making it a stronger acid. This can have profound effects on a molecule's ionization state at physiological pH, which in turn affects its solubility, permeability, and interactions with biological targets.

B. Lipophilicity: A Context-Dependent Variable

The effect of fluorine on lipophilicity (logP/logD) is not always straightforward and is highly dependent on the molecular context. While a single fluorine atom can sometimes decrease lipophilicity due to its polarity, in many heterocyclic systems, it can lead to an increase. This is often attributed to the masking of underlying polar functionalities and alterations in hydration patterns. Careful consideration of the fluorine substitution position is therefore crucial for achieving the desired lipophilicity profile for optimal membrane permeability and target engagement.

C. Metabolic Stability: Blocking the Sites of Oxidation

One of the most common applications of fluorine in drug design is to enhance metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes like cytochrome P450s.[4] By replacing a metabolically labile C-H bond with a C-F bond, particularly at a known site of oxidation, the metabolic half-life of a compound can be significantly extended. For instance, if a specific position on the indazole ring is identified as a metabolic hotspot, introducing a fluorine atom at that site can effectively block this metabolic pathway.

| Property | General Effect of Fluorine Substitution | Implication for 1H-Indazole-4-Carboxylic Acid Derivatives |

| Acidity (pKa) | Lowers the pKa of nearby acidic protons.[6] | The 4-carboxylic acid becomes more acidic, influencing its ionization state and solubility. |

| Lipophilicity (logP/logD) | Context-dependent; can increase or decrease lipophilicity. | Strategic placement can fine-tune the balance between solubility and membrane permeability. |

| Metabolic Stability | Increases metabolic stability by blocking sites of oxidation.[4] | Enhanced in vivo half-life and oral bioavailability. |

| Binding Affinity | Can enhance binding through favorable electrostatic interactions. | Potential for increased potency and selectivity. |

III. Deciphering the Structure-Activity Relationship (SAR): Fluorine's Role in Target Engagement

The true power of fluorine in drug design is realized in its ability to modulate the interaction of a molecule with its biological target. While comprehensive SAR data for a wide range of fluorinated 1H-indazole-4-carboxylic acid derivatives is still emerging, we can infer key principles from related scaffolds and foundational knowledge.

A. Case Study: Fluorinated Indazoles as Kinase Inhibitors

The indazole scaffold is a common feature in many kinase inhibitors. Research on derivatives of 1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic acid suggests their potential as inhibitors of MAPKAP kinases, which are implicated in inflammatory diseases.[7] In a broader context, a study on indazole derivatives as Tyrosine Threonine Kinase (TTK) inhibitors revealed that a 4-fluoro substitution on the indazole ring enhanced anticancer efficacy.[7] This highlights the potential for a fluorine atom at the 4-position of the indazole core to contribute favorably to kinase inhibition.

The following diagram illustrates a hypothetical binding mode of a fluorinated 1H-indazole-4-carboxylic acid derivative in a kinase active site, highlighting the potential interactions of the fluorine atom.

Caption: Hypothetical binding of a fluorinated indazole in a kinase active site.

B. Fluorinated Indazoles as PARP Inhibitors: A Paradigm for Bioisosteric Replacement

While not a 4-carboxylic acid, the development of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827) as a potent PARP inhibitor provides valuable insights.[8][9][10] The structure-activity relationship studies in this class of compounds often involve the strategic placement of fluorine to modulate physicochemical properties and enhance target engagement. A study on pyrrolo[3,4-d]pyrimidine-2,5-dione based PARP inhibitors found that a p-fluorobenzyl group was optimal for potent inhibition of both PARP-1 and PARP-2.[6] This underscores the potential for a fluorinated substituent on a group attached to the indazole nitrogen to significantly impact bioactivity.

IV. Synthetic Strategies for Fluorinated 1H-Indazole-4-Carboxylic Acids

The successful implementation of fluorine in a drug discovery program is contingent on the availability of robust and efficient synthetic methodologies.

A. General Approaches to Fluorinated Indazoles

The synthesis of fluorinated indazoles can be achieved through various routes, often starting from commercially available fluorinated precursors. For example, the synthesis of 5-bromo-4-fluoro-1H-indazole has been reported starting from 3-fluoro-2-methylaniline through a three-step process involving bromination, ring closure, and deprotection.[11]

B. Experimental Protocol: A Representative Synthesis

The following is a representative, generalized protocol for the synthesis of a fluorinated indazole carboxylic acid derivative, based on established chemical principles.

Step 1: Synthesis of a Fluorinated Precursor (e.g., 5-bromo-4-fluoro-1H-indazole)

-

Bromination: Dissolve 3-fluoro-2-methylaniline in a suitable solvent such as acetonitrile.

-

Add N-bromosuccinimide portion-wise at a controlled temperature (e.g., 0-10 °C).

-

Monitor the reaction by TLC until completion.

-

Quench the reaction with an aqueous solution of sodium bisulfite.

-

Extract the product with an organic solvent, dry, and concentrate to obtain the brominated intermediate.

-

Cyclization: Dissolve the brominated intermediate in a suitable solvent like chloroform.

-

Add a diazotizing agent (e.g., isoamyl nitrite) and heat the reaction mixture.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction and purify the product by column chromatography to yield 5-bromo-4-fluoro-1H-indazole.

Step 2: Introduction of the Carboxylic Acid Moiety

This can be achieved through various methods, including but not limited to:

-

Directed ortho-metalation followed by carboxylation: This involves the use of a strong base to deprotonate a specific position on the indazole ring, followed by quenching with carbon dioxide.

-

Palladium-catalyzed carbonylation: This method can be employed if a suitable halide is present on the indazole ring.

The following diagram outlines a generalized synthetic workflow.

References

- 1. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ossila.com [ossila.com]

- 4. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. An Efficient Synthesis of PARP Inhibitors Containing a 4-Trifluoromethyl Substituted 3,6,7,7a-Tetrahydro- 1H-pyrrolo[3,4-d]pyrimidine-2,5-dione Scaffold | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 7. 1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic acid | 50264-63-6 | Benchchem [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to 6-Fluoro-1H-indazole-4-carboxylic acid: A Core Building Block for Modern Drug Discovery

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of medicinal chemistry, the indazole ring system stands out as a "privileged scaffold"—a molecular framework that is recurrently found in potent, biologically active compounds.[1][2] Its rigid, bicyclic structure provides a well-defined orientation for appended functional groups to interact with biological targets, while its aromatic nature allows for a variety of synthetic modifications. The strategic incorporation of specific functional groups onto this core can profoundly influence a molecule's pharmacological profile.

This guide focuses on 6-Fluoro-1H-indazole-4-carboxylic acid , a building block that exemplifies this principle. It combines three critical features:

-

The Indazole Core: A proven scaffold for developing kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics.[1][3]

-

The 6-Fluoro Substituent: The fluorine atom is a crucial tool in modern drug design. Its small size and high electronegativity can enhance binding affinity, block metabolic degradation at that position, and modulate the acidity (pKa) of nearby functional groups, thereby improving pharmacokinetic properties like membrane permeability and oral bioavailability.[4][5]

-

The 4-Carboxylic Acid Group: This functional group is a versatile synthetic handle, primarily used for forming amide bonds to build molecular complexity.[6] It also serves as a key hydrogen bond donor and acceptor, enabling strong interactions with protein targets.[7]

This document provides an in-depth technical overview of this compound, from its fundamental properties and synthesis to its strategic application in drug development workflows, offering field-proven insights for researchers and scientists.

Physicochemical & Structural Data

A clear understanding of a building block's fundamental properties is the starting point for its effective use. The key data for this compound are summarized below.

| Property | Data | Source(s) |

| CAS Number | 848678-59-1 | [8] |

| Molecular Formula | C₈H₅FN₂O₂ | [8][9] |

| Molecular Weight | 180.14 g/mol | [9] |

| Appearance | White to off-white solid | [4] |

| IUPAC Name | This compound | [8] |

| SMILES | O=C(O)c1cc(F)cc2[nH]ncc12 | N/A |

| InChI Key | N/A | N/A |

Synthesis of the Core Scaffold: A Mechanistic Approach

The synthesis of substituted indazoles often involves the construction of the pyrazole ring onto a pre-functionalized benzene derivative. While multiple specific routes exist, a common and reliable strategy involves the cyclization of an appropriately substituted ortho-methyl aniline derivative.

The causality behind this pathway is rooted in the need to regioselectively introduce the required functionalities (fluoro, methyl, and a precursor to the carboxylic acid) before the key ring-forming step. The following protocol is a representative method adapted from established indazole syntheses.[10][11]

Caption: A representative synthetic pathway to the target molecule.

Protocol 3.1: Synthesis of this compound

Step 1: Bromination of 2-Fluoro-4-methyl-aniline

-

Rationale: This step installs a bromine atom which will later be converted into the carboxylic acid. N-Bromosuccinimide (NBS) is a mild and selective brominating agent for electron-rich aromatic rings. The position ortho to the activating amino group and meta to the directing fluoro group is targeted.

-

Dissolve 2-fluoro-4-methyl-aniline (1 equiv.) in acetonitrile in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Add N-Bromosuccinimide (NBS) (1.05 equiv.) portion-wise, maintaining the temperature below 5°C.

-

Allow the reaction to stir at 0°C for 1-2 hours, monitoring completion by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude bromo-aniline intermediate.

Step 2: Diazotization and Intramolecular Cyclization

-

Rationale: This is the key indazole ring-forming step. The primary amine is converted to a diazonium salt using sodium nitrite in an acidic medium. The resulting electrophilic diazonium species is then attacked by the ortho-methyl group (after in-situ tautomerization/deprotonation), leading to cyclization.

-

Dissolve the crude bromo-aniline intermediate from Step 1 in a suitable acidic solvent (e.g., acetic acid).

-

Cool the mixture to 0-5°C.

-

Add a solution of sodium nitrite (NaNO₂) (1.1 equiv.) in water dropwise, keeping the temperature strictly below 10°C.

-

After the addition is complete, allow the reaction to stir at low temperature for 30 minutes before gradually warming to room temperature and then heating (e.g., to 60-80°C) to facilitate cyclization.

-

Monitor the reaction by TLC. Once complete, cool the mixture and pour it into ice-water.

-

Extract the product with a suitable solvent (e.g., ethyl acetate), wash, dry, and concentrate. Purify the crude product by column chromatography to obtain 6-fluoro-4-bromo-1H-indazole.

Step 3: Lithium-Halogen Exchange and Carboxylation

-

Rationale: The bromine atom serves as a handle for introducing the carboxylic acid via organometallic chemistry. A strong base like n-butyllithium (n-BuLi) performs a lithium-halogen exchange. The resulting aryllithium species is a potent nucleophile that readily attacks carbon dioxide (from dry ice) to form a carboxylate salt, which is then protonated upon acidic workup.

-

Dissolve 6-fluoro-4-bromo-1H-indazole (1 equiv.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi) (1.1 equiv.) dropwise, maintaining the temperature at -78°C. Stir for 1 hour.

-

Bubble dry CO₂ gas through the solution or carefully add crushed dry ice pellets to the flask.

-

Allow the reaction to slowly warm to room temperature.

-

Quench the reaction with water and acidify to pH ~2-3 with dilute HCl.

-

The product will precipitate. Filter the solid, wash with cold water, and dry under vacuum to afford pure this compound.

Reactivity and Application in Library Synthesis

The primary utility of this compound in drug discovery lies in the reactivity of its carboxylic acid moiety. It is an ideal substrate for amide bond formation, a cornerstone reaction for building libraries of related compounds to explore structure-activity relationships (SAR).

Caption: Workflow for parallel amide library synthesis.

Protocol 4.1: General Procedure for Amide Coupling

-

Rationale: Direct reaction of a carboxylic acid and an amine to form an amide is slow and requires high temperatures. Coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) are used to create a highly reactive activated ester intermediate in situ. This intermediate is readily attacked by the nucleophilic amine to form the amide bond under mild conditions. A non-nucleophilic base like DIPEA (Diisopropylethylamine) or TEA (Triethylamine) is used to neutralize the HCl salt of EDC and the acid formed during the reaction.[11]

-

In a reaction vial, dissolve this compound (1 equiv.) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

-

Add HOBt (1.2 equiv.) and EDC·HCl (1.2 equiv.) to the solution.

-

Add DIPEA or TEA (2-3 equiv.) and stir the mixture at room temperature for 15-30 minutes to allow for the activation of the carboxylic acid.

-

Add the desired primary or secondary amine (1.1 equiv.).

-

Allow the reaction to stir at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography or preparative HPLC to yield the desired amide.

Safety, Handling, and Storage

Proper handling of all chemical reagents is paramount for laboratory safety. Based on available safety data sheets for this and structurally related compounds, the following precautions should be observed.[9][12][13]

-

Personal Protective Equipment (PPE): Always wear safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[13]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[12] Avoid contact with skin, eyes, and clothing.[9] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[13]

-

First Aid:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[12]

-

Inhalation: Remove victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.[9]

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek medical attention.[12]

-

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[12]

-

Disposal: Dispose of contents/container in accordance with local, regional, and national regulations. Avoid release into the environment.[9]

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed building block that provides a direct and efficient entry point into novel chemical space. Its combination of a privileged indazole core, a metabolically robust fluorine substituent, and a versatile carboxylic acid handle makes it an exceptionally valuable tool for drug discovery programs. By leveraging the reliable synthetic and coupling methodologies detailed in this guide, researchers can effectively utilize this compound to generate diverse libraries of potential therapeutic agents, accelerating the path from initial hit to lead optimization.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. researchgate.net [researchgate.net]

- 4. CAS 447-44-9: 4-Fluoro-1H-indazole-6-carboxylic acid [cymitquimica.com]

- 5. ossila.com [ossila.com]

- 6. Carboxylic acids - Enamine [enamine.net]

- 7. researchgate.net [researchgate.net]

- 8. aobchem.com [aobchem.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

- 12. fishersci.fr [fishersci.fr]

- 13. file.medchemexpress.com [file.medchemexpress.com]

A Technical Guide to the Spectroscopic Characterization of 6-Fluoro-1H-indazole-4-carboxylic acid

Introduction

6-Fluoro-1H-indazole-4-carboxylic acid is a heterocyclic aromatic compound of significant interest to researchers in medicinal chemistry and drug development. The indazole scaffold is a privileged structure, appearing in a range of pharmacologically active agents. The addition of a fluorine atom can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, while the carboxylic acid group provides a key handle for derivatization or interaction with biological targets.[1]

Accurate structural confirmation and purity assessment are paramount in the development of novel chemical entities. Spectroscopic analysis provides the definitive data required for these tasks. This guide offers an in-depth exploration of the expected spectroscopic signature of this compound, grounded in the fundamental principles of nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy. While a complete, publicly available dataset for this specific molecule is scarce, this document synthesizes data from closely related analogues and foundational spectroscopic theory to provide a robust, predictive framework for its characterization.[2][3]

Molecular Structure and Atom Numbering

A clear and consistent numbering system is essential for unambiguous assignment of spectroscopic signals. The structure of this compound is presented below with the standard numbering convention for the indazole ring system.

Caption: Molecular structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Predicted ¹H NMR Data

The proton NMR spectrum will provide information on the number of distinct protons, their electronic environment, and their spatial relationships through spin-spin coupling. The expected chemical shifts are influenced by the aromatic ring system and the electron-withdrawing effects of the fluorine and carboxylic acid groups.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| COOH | ~13.0 - 14.0 | broad singlet (br s) | N/A |

| N1-H | ~12.0 - 13.5 | broad singlet (br s) | N/A |

| H3 | ~8.2 - 8.4 | singlet (s) | N/A |

| H5 | ~7.8 - 8.0 | doublet of doublets (dd) | J(H-F) ≈ 8-10, J(H-H) ≈ 1-2 |

| H7 | ~7.4 - 7.6 | doublet of doublets (dd) | J(H-F) ≈ 4-6, J(H-H) ≈ 1-2 |

Expertise & Experience: Interpreting the ¹H NMR Spectrum

-

Carboxylic Acid and N-H Protons: The protons on the carboxylic acid and the indazole nitrogen are acidic and their signals are typically broad due to rapid chemical exchange and quadrupole broadening (for N-H).[3] Their chemical shifts are highly dependent on solvent and concentration. In a solvent like DMSO-d₆, which is commonly used for indazoles and carboxylic acids, these protons are expected to appear far downfield (>12 ppm).[4]

-

Aromatic Protons (H3, H5, H7):

-

H3: This proton is on the pyrazole ring portion of the indazole. It is adjacent to two nitrogen atoms and is expected to be a singlet, as it has no adjacent proton neighbors. Its chemical shift will be relatively downfield.

-

H5 and H7: These protons are on the benzene ring. Their chemical shifts and multiplicities are dictated by coupling to each other (meta-coupling, small J value) and, crucially, by coupling to the fluorine at C6. Long-range J(H-F) couplings are expected. The proton ortho to the fluorine (H5) will likely show a larger coupling constant (³JHF ≈ 8-10 Hz) than the proton meta to the fluorine (H7, ⁴JHF ≈ 4-6 Hz).[5] The electron-withdrawing carboxylic acid at C4 will deshield the adjacent H5 proton, shifting it further downfield compared to H7.

-

Predicted ¹³C NMR Data

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. The chemical shifts are sensitive to the hybridization and electronic environment of each carbon atom.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constants (J, Hz) |

| COOH | ~165 - 170 | singlet (s) | N/A |

| C6 | ~160 - 164 | doublet (d) | ¹JCF ≈ 240-250 |

| C7a | ~140 - 142 | singlet (s) | N/A |

| C3a | ~138 - 140 | doublet (d) | ³JCF ≈ 8-12 |

| C3 | ~133 - 135 | singlet (s) | N/A |

| C5 | ~115 - 118 | doublet (d) | ²JCF ≈ 20-25 |

| C7 | ~100 - 105 | doublet (d) | ²JCF ≈ 20-25 |

| C4 | ~110 - 115 | doublet (d) | ³JCF ≈ 3-5 |

Expertise & Experience: Interpreting the ¹³C NMR Spectrum

-

Carbonyl Carbon: The carboxylic acid carbonyl carbon is characteristically found in the 165-170 ppm region.[6]

-

Fluorine-Coupled Carbons: The most telling feature will be the large doublet for C6, the carbon directly attached to the fluorine atom, due to a strong one-bond C-F coupling (¹JCF).[3] The adjacent carbons (C5 and C7) will appear as doublets with smaller two-bond coupling constants (²JCF). The C3a and C4 carbons will also exhibit smaller, longer-range couplings to fluorine.[7] This distinct pattern of C-F couplings is a powerful confirmation of the fluorine's position.

-

Quaternary Carbons: The bridgehead carbons, C3a and C7a, will appear as signals with lower intensity. C4, being substituted with the carboxylic acid, will also be a quaternary carbon.

NMR Experimental Protocol

A self-validating protocol ensures reproducibility and data integrity.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified this compound.

-

Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. DMSO-d₆ is often the solvent of choice for indazole carboxylic acids due to its ability to dissolve polar compounds and allow for the observation of exchangeable N-H and COOH protons.[8]

-

Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

-

-

Instrumentation & Data Acquisition:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio, especially for quaternary carbons.

-

(Optional but Recommended) Acquire 2D NMR spectra such as COSY (¹H-¹H correlation) and HSQC/HMBC (¹H-¹³C correlation) to definitively assign all proton and carbon signals.

-

-

Data Processing:

-

Reference the chemical shifts to the residual solvent peak (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).[9]

-

Integrate the ¹H NMR signals to confirm proton ratios.

-

Analyze the coupling patterns and measure the J-values to confirm connectivity.

-

Part 2: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural information through analysis of its fragmentation patterns.

Predicted Mass Spectrometry Data

-

Molecular Formula: C₈H₅FN₂O₂

-

Exact Mass: 180.0335

-

Molecular Weight: 180.14 g/mol

-

Ionization Mode: Electrospray Ionization (ESI) is recommended, in both positive and negative modes, as it is a soft ionization technique suitable for this type of molecule.

| Ion | m/z (predicted) | Interpretation |

| [M+H]⁺ | 181.0413 | Protonated molecular ion (Positive ESI mode) |

| [M-H]⁻ | 179.0257 | Deprotonated molecular ion (Negative ESI mode) |

| [M+H-H₂O]⁺ | 163.0308 | Loss of water from the carboxylic acid |

| [M+H-CO]⁺ | 153.0464 | Loss of carbon monoxide |

| [M-CO₂H]⁻ | 134.0308 | Decarboxylation in negative mode |

Expertise & Experience: Interpreting the Mass Spectrum

The primary goal is to identify the molecular ion peak. For this compound, the molecular weight (180.14) is an even number. According to the Nitrogen Rule, a molecule with an even number of nitrogen atoms will have an even molecular weight, which is consistent with the structure.

-

Fragmentation Pathways:

-

A common fragmentation for carboxylic acids is the loss of water (18 Da) and the loss of the entire carboxyl group (45 Da).[10]

-

Decarboxylation (loss of CO₂, 44 Da) is a characteristic fragmentation, especially in the negative ion mode.

-

The indazole ring itself is quite stable, but fragmentation may involve losses of small molecules like HCN or N₂ under harsher ionization conditions.[11]

-

Caption: Experimental workflow for high-resolution mass spectrometry.

Mass Spectrometry Experimental Protocol

-

Sample Preparation:

-

Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid (for positive mode) or ammonium hydroxide (for negative mode) can be added to promote ionization.

-

-

Instrumentation & Data Acquisition:

-

Utilize a high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, to obtain an accurate mass measurement.

-

Infuse the sample solution directly into the ESI source.

-

Acquire spectra in both positive and negative ion modes to maximize information.

-

If fragmentation is not readily observed, perform tandem MS (MS/MS) experiments by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a fragment ion spectrum.

-

Part 3: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of their bonds.

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |

| 2500-3300 | O-H stretch (Carboxylic Acid) | Strong, very broad |

| ~3100 | N-H stretch (Indazole) | Medium, broad |

| 1680-1710 | C=O stretch (Carboxylic Acid) | Strong, sharp |

| 1580-1620 | C=C stretch (Aromatic ring) | Medium |

| 1200-1300 | C-O stretch (Carboxylic Acid) | Medium |

| 1100-1200 | C-F stretch | Strong |

Expertise & Experience: Interpreting the IR Spectrum

-

Carboxylic Acid Signatures: The most dominant and diagnostic feature of a carboxylic acid is the extremely broad O-H stretching band from 2500-3300 cm⁻¹. This broadness is due to strong intermolecular hydrogen bonding.[12] This is coupled with a sharp, intense carbonyl (C=O) stretch around 1700 cm⁻¹. The presence of both of these bands is strong evidence for a carboxylic acid.[13]

-

Indazole and Aromatic Features: The N-H stretch of the indazole ring will likely be a broad peak around 3100 cm⁻¹, often superimposed on the broader O-H band. Aromatic C=C stretching vibrations typically appear in the 1500-1620 cm⁻¹ region.

-

C-F Bond: The C-F stretch gives a strong absorption in the fingerprint region, typically between 1100 and 1200 cm⁻¹, providing direct evidence for the presence of the fluorine atom.[14]

IR Spectroscopy Experimental Protocol

-

Sample Preparation:

-

For Fourier-Transform Infrared (FTIR) spectroscopy using an Attenuated Total Reflectance (ATR) accessory, no special preparation is needed.

-

Place a small, solid sample directly onto the ATR crystal.

-

-

Instrumentation & Data Acquisition:

-

Ensure the ATR crystal is clean by taking a background spectrum.

-

Apply pressure to the sample to ensure good contact with the crystal.

-

Acquire the spectrum, typically over a range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Identify and label the key absorption bands corresponding to the functional groups as detailed in the table above.

-

Conclusion

The structural elucidation of this compound is a systematic process that relies on the combined interpretation of NMR, MS, and IR spectroscopy. This guide provides a detailed, predictive framework based on established scientific principles and data from analogous compounds. By following the described protocols and comparing experimental data to these predicted values, researchers can confidently confirm the identity and structure of this valuable synthetic building block, ensuring the integrity of their downstream applications in drug discovery and materials science.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives [mdpi.com]

- 3. rsc.org [rsc.org]

- 4. Indazole(271-44-3) 1H NMR spectrum [chemicalbook.com]

- 5. The structure of fluorinated indazoles: the effect of the replacement of a H by a F atom on the supramolecular structure of NH-indazoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. lifesciencesite.com [lifesciencesite.com]

- 12. echemi.com [echemi.com]

- 13. Infrared Spectra of Some Common Functional Groups | MCC Organic Chemistry [courses.lumenlearning.com]

- 14. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

A Technical Guide to the Organic Solvent Solubility of 6-Fluoro-1H-indazole-4-carboxylic Acid for Pharmaceutical Development

This in-depth technical guide provides a comprehensive overview of the solubility of 6-Fluoro-1H-indazole-4-carboxylic acid in organic solvents, a critical parameter for researchers, scientists, and drug development professionals. Understanding the solubility of this compound is paramount for successful formulation, purification, and various analytical procedures. This document will delve into the theoretical principles governing its solubility, provide a robust experimental protocol for its determination, and discuss the expected solubility trends in a range of common organic solvents.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, many of which are rooted in its physicochemical properties. Among these, solubility stands out as a cornerstone of "drug-likeness." Poor solubility can lead to a cascade of issues, including low bioavailability, inadequate in-vitro assay performance, and difficulties in formulation.[1][2] For this compound, a heterocyclic compound with potential pharmaceutical applications, a thorough understanding of its solubility profile in various organic solvents is not merely academic—it is a prerequisite for its advancement through the development pipeline.

This guide will equip the researcher with the foundational knowledge and practical methodologies to confidently assess and interpret the solubility of this compound.

Theoretical Framework: Predicting the Solubility of this compound

The principle of "like dissolves like" is a fundamental concept in chemistry that provides a strong predictive framework for solubility.[3][4] This adage suggests that substances with similar polarities are more likely to be soluble in one another. To anticipate the solubility of this compound, we must first dissect its molecular structure and the intermolecular forces it can participate in.

Molecular Structure and Polarity:

This compound possesses a unique combination of functional groups that dictate its overall polarity and potential for intermolecular interactions:

-

Indazole Core: The bicyclic aromatic indazole ring system contributes to the molecule's rigidity and potential for π-π stacking interactions.

-

Carboxylic Acid Group (-COOH): This is a highly polar functional group capable of acting as both a hydrogen bond donor and acceptor.[5] The presence of the carboxylic acid group is expected to significantly enhance the molecule's solubility in polar solvents.[6][7]

-

Fluorine Atom (-F): The electronegative fluorine atom introduces a dipole moment and can participate in hydrogen bonding as an acceptor, further influencing the molecule's polarity.[8]

The interplay of these features results in a molecule with a significant polar character. The carboxylic acid and the nitrogen atoms in the indazole ring are prime sites for hydrogen bonding, a powerful intermolecular force that governs solubility in protic solvents.[9][10][11]

Expected Solubility Trends:

Based on these structural characteristics, we can predict the following solubility trends for this compound:

-

High Solubility in Polar Protic Solvents: Solvents like methanol, ethanol, and acetic acid are expected to be excellent solvents. These solvents can engage in strong hydrogen bonding with the carboxylic acid and indazole moieties of the solute.

-

Moderate to High Solubility in Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetone are also anticipated to be effective.[12] While they cannot donate hydrogen bonds, their polar nature allows for strong dipole-dipole interactions. DMSO, in particular, is a powerful solvent for a wide range of organic compounds.

-

Low Solubility in Nonpolar Solvents: Nonpolar solvents like hexane, toluene, and diethyl ether are predicted to be poor solvents for this compound. The energy required to break the strong intermolecular forces (hydrogen bonds and dipole-dipole interactions) between the solute molecules would not be compensated for by the weak van der Waals forces established with nonpolar solvent molecules.[13]

The following diagram illustrates the key molecular features influencing solubility and the "like dissolves like" principle.

Caption: Intermolecular interactions governing the solubility of this compound.

Experimental Determination of Solubility: A Practical Guide

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate data-driven decisions in drug development. The shake-flask method is the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of the equilibrium state.[14]

The Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the standardized shake-flask method for determining the solubility of this compound in a selection of organic solvents.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, DMSO, acetonitrile, ethyl acetate, toluene, hexane)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator

-

Constant temperature incubator or water bath

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes for standard preparation

Experimental Workflow:

The following diagram provides a visual representation of the shake-flask solubility determination workflow.

Caption: Workflow for the shake-flask solubility determination method.

Detailed Procedural Steps:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that an equilibrium with the undissolved solid is achieved.

-

-

Equilibration:

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a solvent-compatible syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent.

-

Develop and validate an HPLC method for the accurate quantification of the compound.

-

Dilute the filtered sample solutions with a suitable solvent to bring the concentration into the linear range of the calibration curve.

-

Inject the prepared standard and sample solutions into the HPLC system and record the peak areas.

-

-

Data Analysis and Reporting:

-

Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

Determine the concentration of the diluted sample solutions from the calibration curve.

-

Calculate the solubility of this compound in each solvent by multiplying the measured concentration by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mmol/L.

-

Expected Solubility Data and Interpretation

While specific experimental data for this compound is not publicly available, the following table presents a representative set of expected solubility values based on the theoretical principles discussed. This table serves as a practical example of how to present and interpret solubility data.

Table 1: Expected Solubility of this compound in Various Organic Solvents at 25 °C

| Solvent | Solvent Polarity (Dielectric Constant) | Expected Solubility (mg/mL) | Classification |

| Polar Protic Solvents | |||

| Methanol | 32.7 | > 50 | Very Soluble |

| Ethanol | 24.5 | > 30 | Freely Soluble |

| Acetic Acid | 6.2 | > 100 | Very Soluble |

| Polar Aprotic Solvents | |||

| Dimethyl Sulfoxide (DMSO) | 46.7 | > 100 | Very Soluble |

| Dimethylformamide (DMF) | 36.7 | > 50 | Very Soluble |

| Acetonitrile | 37.5 | ~10-20 | Soluble |

| Acetone | 20.7 | ~5-10 | Sparingly Soluble |

| Moderately Polar Solvents | |||

| Ethyl Acetate | 6.0 | < 1 | Slightly Soluble |

| Nonpolar Solvents | |||

| Toluene | 2.4 | < 0.1 | Very Slightly Soluble |

| Hexane | 1.9 | < 0.01 | Practically Insoluble |

Interpretation of Results:

The hypothetical data in Table 1 aligns with the "like dissolves like" principle. The high solubility in polar protic and aprotic solvents is attributed to the strong hydrogen bonding and dipole-dipole interactions between the solute and the solvent. As the polarity of the solvent decreases, the solubility is expected to drop significantly, with the compound being practically insoluble in nonpolar hydrocarbons like hexane.

Conclusion and Future Directions

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. The key takeaways are:

-

The molecular structure, particularly the presence of the carboxylic acid and fluorine atom, dictates a polar character, suggesting high solubility in polar solvents.

-

The shake-flask method is a robust and reliable protocol for obtaining accurate thermodynamic solubility data.

-

A systematic approach to solubility testing across a range of solvents with varying polarities is crucial for building a comprehensive solubility profile.

For drug development professionals, the next steps would involve performing the described experimental protocol to generate precise solubility data. This data will be instrumental in guiding formulation strategies, selecting appropriate solvents for purification processes, and ensuring the reliability of in-vitro and in-vivo studies. Further investigations could also explore the effect of pH on the aqueous solubility of this acidic compound, which is another critical parameter for pharmaceutical development.

References

- 1. enamine.net [enamine.net]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. quora.com [quora.com]

- 4. chem.ws [chem.ws]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Video: Physical Properties of Carboxylic Acids [jove.com]

- 7. CAS 447-44-9: 4-Fluoro-1H-indazole-6-carboxylic acid [cymitquimica.com]

- 8. ossila.com [ossila.com]

- 9. al-kindipublisher.com [al-kindipublisher.com]

- 10. researchgate.net [researchgate.net]

- 11. al-kindipublishers.org [al-kindipublishers.org]

- 12. lifechemicals.com [lifechemicals.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. bioassaysys.com [bioassaysys.com]

- 16. bioassaysys.com [bioassaysys.com]

An In-depth Technical Guide to the Stability and Storage of 6-Fluoro-1H-indazole-4-carboxylic acid

Introduction

6-Fluoro-1H-indazole-4-carboxylic acid is a fluorinated heterocyclic compound that has garnered significant interest within the pharmaceutical and agrochemical research sectors. Its structural motif is recognized as a key building block in the synthesis of a variety of biologically active molecules. The presence of the fluorine atom can significantly modulate the physicochemical properties of the parent molecule, including its metabolic stability, binding affinity to target proteins, and lipophilicity. Consequently, a thorough understanding of the stability and appropriate storage conditions for this compound is paramount to ensure its integrity, purity, and performance in research and development applications.

This technical guide provides a comprehensive overview of the stability and recommended storage of this compound. It is intended for researchers, scientists, and drug development professionals who handle this compound. The information presented herein is a synthesis of data from safety data sheets, analogous compound behavior, and established principles of chemical stability testing.

Chemical and Physical Properties

A foundational understanding of the chemical and physical properties of this compound is essential for comprehending its stability profile.

| Property | Value | Source |

| Molecular Formula | C₈H₅FN₂O₂ | N/A |

| Molecular Weight | 180.14 g/mol | [1] |

| Appearance | Solid (typically a powder) | [2] |

| Storage Temperature | 2-8°C (short-term), -20°C (long-term) | [3][4] |

| Incompatibilities | Strong oxidizing agents, strong acids, strong bases | [2][3] |

Factors Affecting Stability

The stability of this compound can be influenced by several environmental factors. Understanding these factors is critical for preventing degradation and ensuring the compound's purity over time.

Temperature

As with many organic molecules, elevated temperatures can accelerate the degradation of this compound. Thermal decomposition can lead to the release of hazardous gases, including carbon oxides, nitrogen oxides, and hydrogen fluoride[2]. For long-term storage, maintaining the compound at -20°C is recommended to minimize the rate of any potential degradation reactions[3]. For routine laboratory use, storage at 2-8°C is generally acceptable for shorter periods[4].

Light

Aromatic and heterocyclic compounds are often susceptible to photodegradation. Exposure to light, particularly UV radiation, can induce photochemical reactions that may alter the chemical structure of this compound. Therefore, it is crucial to store the compound in a light-protected environment, such as in an amber vial or a container wrapped in aluminum foil.

Humidity

The presence of moisture can facilitate hydrolytic degradation, especially if the compound is stored at ambient temperatures. It is imperative to store this compound in a dry environment. The use of desiccants within the storage container can help to mitigate the effects of humidity.

pH

The carboxylic acid and indazole moieties of the molecule are susceptible to pH-dependent degradation. In strongly acidic or basic conditions, hydrolysis of the functional groups may occur. Therefore, contact with strong acids and bases should be avoided during storage and handling[2][3].

Recommended Storage and Handling

To ensure the long-term stability and integrity of this compound, the following storage and handling procedures are recommended:

-

Storage Container: Store the compound in a tightly sealed container to prevent exposure to moisture and air[1]. Amber glass vials are ideal for providing protection from light.

-

Storage Conditions: For long-term storage, maintain the container at -20°C in a freezer. For short-term storage, a refrigerator at 2-8°C is suitable[3][4]. The storage area should be dry and well-ventilated[1].

-

Inert Atmosphere: While not always mandatory for solid storage, for solutions or long-term storage of the solid, storing under an inert atmosphere (e.g., argon or nitrogen) can provide additional protection against oxidative degradation.

-

Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust particles[5]. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat[5]. Avoid generating dust during handling[4]. After handling, wash hands thoroughly[3].

Analytical Methods for Stability Assessment

To assess the purity and detect any degradation of this compound, a stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose[6][7].

Principle of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is a validated quantitative analytical procedure that can detect changes in the quality of a drug substance or product over time[8]. The key feature of such a method is its ability to separate the intact parent compound from its degradation products, process impurities, and any other potential interfering substances.

Proposed HPLC Method for Stability Testing

The following is a proposed starting point for developing a stability-indicating HPLC method for this compound. Method optimization and validation would be required for specific applications.

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV spectrophotometry at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm or λmax) |

| Column Temperature | 25-30 °C |

| Injection Volume | 10-20 µL |

Method Validation: The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness[7].

Forced Degradation Studies

To establish the stability-indicating nature of the HPLC method and to understand the potential degradation pathways, forced degradation studies are performed. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions[8].